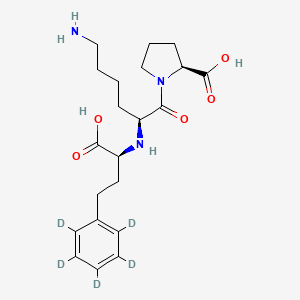

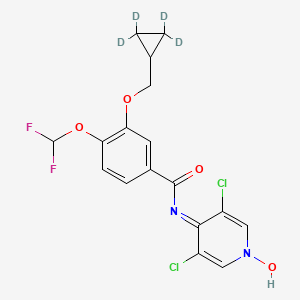

Roflumilast-d4 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roflumilast-d4 N-Oxide is the deuterium labeled Roflumilast . Roflumilast is a selective PDE4 inhibitor with IC50s of 0.7, 0.9, 0.7, and 0.2 nM for PDE4A1, PDEA4, PDEB1, and PDEB2, respectively, without affecting PDE1, PDE2, PDE3 or PDE5 isoenzymes from various cells . It is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) .

Synthesis Analysis

A practical process for the preparation of an active metabolite of roflumilast, with an overall yield of 19% has been described . The polymorphic substances of roflumilast N-oxide were characterized by means of X-ray powder diffraction, IR, DSC, TGA and elemental analysis .

Molecular Structure Analysis

Roflumilast and its active metabolite (roflumilast N-oxide) are selective inhibitors of phosphodiesterase 4 (PDE4) . The active principle of roflumilast in man is its dichloropyridyl N-oxide metabolite, which has similar potency as a PDE4 inhibitor as the parent compound .

Chemical Reactions Analysis

Roflumilast-d4 N-Oxide is a selective PDE4 inhibitor . Some interactions were found with RFL–CCS, RFL–MCC, RFL–SSG and RFL–PS .

Physical And Chemical Properties Analysis

Roflumilast was fully characterized using thermal analysis (DSC and TG), IR, optical microscopy and LC–MS . The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate and pregelatinized starch .

科学的研究の応用

Inhibition of Phosphodiesterase 4 (PDE4)

Roflumilast and its active metabolite, Roflumilast-d4 N-Oxide, are selective and competitive inhibitors of PDE4 . This leads to an increase in both the intracellular levels of cyclic-3′,5′-adenosine monophosphate (cAMP) and cAMP-mediated signaling .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Roflumilast-d4 N-Oxide is widely used in the treatment of COPD . It is commonly used in research to investigate the effects of PDE4 inhibition on various biological processes, particularly in the context of respiratory diseases such as COPD .

Interaction with Cyclodextrins (CDs)

The interaction of Roflumilast-d4 N-Oxide with cyclodextrins (CDs) has been studied to improve its solubilization, which may enhance treatment and reduce adverse effects . The complex formed with β-CD had the highest K11 value, indicating a strong interaction .

Protection during Digestion

In vitro digestion studies have shown that CDs protect Roflumilast-d4 N-Oxide during digestion and even improve its bioaccessibility . This suggests that CDs could be used to enhance the oral bioavailability of Roflumilast-d4 N-Oxide .

Photostability Enhancement

Cyclodextrins have been found to reduce the extreme photosensitivity of Roflumilast-d4 N-Oxide . This suggests that CDs could be used to enhance the photostability of Roflumilast-d4 N-Oxide, which could be beneficial for its storage and handling .

Inhibition of Platelet-Mediated Neutrophil Recruitment

The PDE4 inhibitor Roflumilast-d4 N-Oxide has been tested for its effect on platelet-mediated neutrophil recruitment . This could have implications for the treatment of vascular diseases .

Inhibition of Tissue Factor Expression in Monocytes

Roflumilast-d4 N-Oxide has also been tested for its effect on tissue factor expression in monocytes . This could have implications for the treatment of inflammatory diseases .

作用機序

Target of Action

Roflumilast-d4 N-Oxide, a deuterium labeled Roflumilast, is a selective inhibitor of phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast-d4 N-Oxide selectively and competitively binds to and inhibits PDE4 . This inhibition leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast-d4 N-Oxide leads to an increase in intracellular cAMP levels . This increase in cAMP can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .

Pharmacokinetics

Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form an active, but approximately threefold less potent, N-oxide metabolite . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% . Unlike after oral dosing, the plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered .

Result of Action

The primary result of Roflumilast-d4 N-Oxide’s action is the reduction of inflammation, airway hyperresponsiveness, and mucus production in animal models of respiratory diseases . This suggests that it may be a promising therapeutic target for these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Roflumilast-d4 N-Oxide. For example, the bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5%, indicating that the method of administration can impact the compound’s bioavailability

Safety and Hazards

将来の方向性

Roflumilast was safe and well-tolerated in healthy volunteers, and a linear increase in its Cmax and AUC values was observed at doses ranging from 0.25 to 0.50 mg . There is significant data which demonstrate the protective effect of PDE-4 inhibitor in respiratory viral models and is likely to be beneficial in combating COVID-19 pathogenesis .

特性

IUPAC Name |

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)